![molecular formula C12H13NO4 B14380476 3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione CAS No. 90073-96-4](/img/structure/B14380476.png)
3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione is a complex organic compound characterized by its unique bicyclic structure. This compound contains nitrogen, oxygen, and carbon atoms arranged in a specific configuration that imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods are designed to be cost-effective and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application, such as its role as a drug or a catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15-Azabicyclo[9.3.1]pentadeca-1(15),11,13-triene: Shares a similar bicyclic structure but lacks the dione functionality.
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic acid: Contains additional nitrogen atoms and acetic acid groups.
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene: Contains sulfur atoms instead of oxygen.
Uniqueness
3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione is unique due to its specific arrangement of nitrogen, oxygen, and carbon atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
90073-96-4 |
|---|---|
Molekularformel |
C12H13NO4 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
3,9-dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione |
InChI |
InChI=1S/C12H13NO4/c14-11-5-2-6-12(15)17-8-10-4-1-3-9(13-10)7-16-11/h1,3-4H,2,5-8H2 |
InChI-Schlüssel |
HXKOMTIMZOFNSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OCC2=NC(=CC=C2)COC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


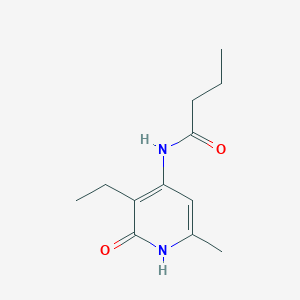
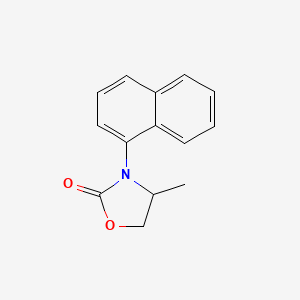
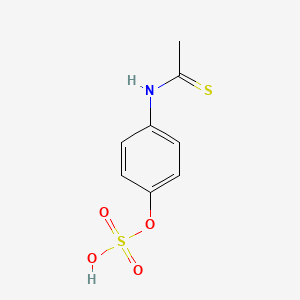
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)

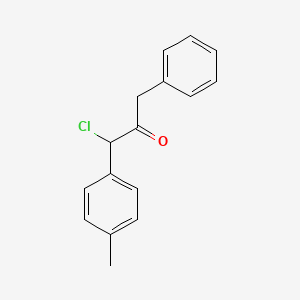


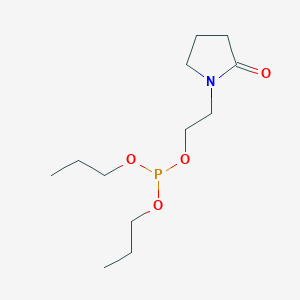
![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)
![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
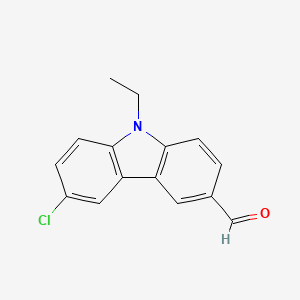
![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
